Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of Allyldiphenylphosphine Sulfide: A Comprehensive Technical Guide
Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of Allyldiphenylphosphine Sulfide: A Comprehensive Technical Guide
Executive Summary
Allyldiphenylphosphine sulfide (CAS: 10061-87-7) is a highly versatile organophosphorus compound utilized extensively in coordination chemistry, homogeneous catalysis, and advanced ligand design[1]. Featuring both a soft Lewis base (the P=S sulfur atom) and a hemilabile olefinic moiety (the allyl group), this compound serves as an excellent bidentate or bridging ligand for late transition metals such as Pt(II), Pd(II), and Rh(I).
For researchers and drug development professionals utilizing organophosphorus scaffolds, understanding the exact spatial arrangement, bond metrics, and crystal packing of these precursors is non-negotiable. This whitepaper provides an authoritative, in-depth guide to the synthesis, crystallization, and X-ray diffraction (XRD) analysis of allyldiphenylphosphine sulfide, establishing a self-validating protocol for structural characterization.
Physicochemical and Structural Overview
Because of the high energy of the P=O and P=S bonds, tertiary phosphine sulfides are significantly more stable and less prone to spontaneous oxidation than their parent phosphines[2]. The conversion of an allyl phosphinodithioate or an allyldiphenylphosphine into a tertiary phosphine sulfide yields a highly crystalline material suitable for rigorous X-Ray Diffraction (XRD) studies[2].
Table 1: Physicochemical Properties of Allyldiphenylphosphine Sulfide
| Parameter | Value / Description |
| Chemical Name | Allyldiphenylphosphine sulfide |
| CAS Registry Number | 10061-87-7 |
| Molecular Formula | C₁₅H₁₅PS |
| Molecular Weight | 258.32 g/mol |
| Expected Coordination Geometry | Near-tetrahedral (τ₄ ≈ 0.94) |
| Primary Intermolecular Forces | C–H···S hydrogen bonding, π–π stacking |
Drawing upon structurally analogous diphenylphosphine sulfides, such as (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide), the phosphorus center adopts a near-tetrahedral geometry[3]. The structural metrics are highly conserved across this class of molecules.
Table 2: Characteristic XRD Bond Metrics for Diphenylphosphine Sulfides
| Structural Feature | Expected Value | Causality / Mechanistic Insight |
| P=S Bond Length | ~1.95 – 1.96 Å | Indicates strong double-bond character with significant backbonding of electron density from sulfur to phosphorus[3]. |
| P–C(phenyl) Bond Length | ~1.81 – 1.82 Å | Standard single bond length; slightly contracted due to the electron-withdrawing nature of the P=S moiety[3]. |
| C=C(allyl) Bond Length | ~1.31 – 1.33 Å | Typical uncoordinated olefinic bond length. |
| C–H···S Interaction Distance | ~3.36 – 3.39 Å | Stabilizes the crystal lattice; directs the macroscopic crystal habit (often forming extended chains along the z-axis)[3]. |
Experimental Protocols: Synthesis and Crystallization
To obtain high-quality single crystals for XRD, the synthesis must yield a phase-pure product. The sulfurization of phosphines is a highly efficient process, but careful control of the crystallization environment is required to prevent twinning or dynamic disorder of the allyl group.
Protocol 3.1: Synthesis of Allyldiphenylphosphine Sulfide
Causality Check: Toluene is selected as the solvent because its high boiling point (110 °C) provides sufficient thermal energy to overcome the activation barrier for the homolytic cleavage of the S₈ ring, ensuring rapid and complete sulfurization.
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Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of allyldiphenylphosphine in 25 mL of anhydrous toluene.
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Sulfurization: Add 10.5 mmol of elemental sulfur (S₈) (a slight 5% stoichiometric excess to ensure complete conversion).
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Reflux: Heat the mixture to reflux (110 °C) for 4 hours with continuous magnetic stirring.
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Reaction Monitoring: Withdraw a 0.1 mL aliquot and analyze via ³¹P NMR. The reaction is complete when the P(III) signal (approx. -15 ppm) completely disappears, replaced by a single P(V)=S peak at approximately +35 ppm.
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Purification: Cool the mixture to room temperature. Filter the solution through a pad of Celite to remove any unreacted polymeric sulfur. Concentrate the filtrate in vacuo to yield the crude product.
Protocol 3.2: Growth of Diffraction-Quality Crystals
Causality Check: The allyl group is highly flexible. Rapid precipitation leads to conformational disorder in the solid state. Slow diffusion or slow cooling is mandatory to allow the molecules to pack into their lowest-energy thermodynamic minimum.
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Dissolve the crude allyldiphenylphosphine sulfide in a minimum volume of hot ethanol (approx. 60 °C).
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Add hexanes dropwise until the solution becomes faintly turbid, then add one drop of ethanol to clear the solution.
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Place the vial in a Dewar flask filled with warm water and allow it to cool to room temperature over 48 hours, followed by storage at 4 °C for 72 hours.
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Harvest the resulting colorless, block-like crystals directly into a protective layer of Paratone-N oil to prevent mechanical degradation.
Figure 1: Step-by-step synthesis and crystallization workflow for allyldiphenylphosphine sulfide.
Single-Crystal X-Ray Diffraction (SC-XRD) Methodology
The determination of the exact crystal structure requires rigorous data collection and refinement parameters. The integration of modern dual-space structure solution algorithms (like SHELXT) has standardized this process[4].
Protocol 4.1: Data Collection and Refinement
Causality Check: Data must be collected at cryogenic temperatures (100 K) using a liquid nitrogen cryostream. This minimizes the thermal atomic displacement parameters (ellipsoids) of the terminal vinyl carbons, which otherwise exhibit severe dynamic disorder at room temperature, artificially shortening the apparent C=C bond length.
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Mounting: Select a single crystal of appropriate dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Mount the crystal on a MiTeGen cryoloop using Paratone-N oil.
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Data Collection: Transfer the loop immediately to the diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα microfocus source. Maintain the crystal at 100 K.
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Integration: Collect full sphere data (ω and φ scans). Integrate the raw frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous dispersion of the heavy sulfur and phosphorus atoms.
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Structure Solution: Solve the structure using the dual-space algorithm SHELXT[4]. This will readily locate the P, S, and aromatic C atoms.
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Refinement: Refine the structure using full-matrix least-squares on F² with SHELXL[4].
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Assign anisotropic displacement parameters to all non-hydrogen atoms.
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Place hydrogen atoms in calculated positions using a riding model (Uiso(H) = 1.2 Ueq(C) for aromatic/methylene, 1.5 Ueq(C) for methyl).
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Validation: Generate a CIF file and run it through the IUCr CheckCIF routine to ensure no A- or B-level alerts remain.
Figure 2: Standardized self-validating workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Powder X-Ray Diffraction (PXRD) for Phase Purity
While SC-XRD provides the absolute molecular geometry, it only samples a single microscopic crystal. To validate that the synthesized bulk powder is representative of the single crystal, Powder X-Ray Diffraction (PXRD) must be employed.
Validation Protocol:
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Grind 50 mg of the bulk allyldiphenylphosphine sulfide into a fine powder using an agate mortar and pestle.
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Load the powder onto a zero-background silicon sample holder.
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Scan from 2θ = 5° to 50° using a Cu Kα source (λ = 1.5406 Å) with a step size of 0.01°.
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Causality Check: Import the .cif file generated from the SC-XRD experiment into Mercury (CCDC) and calculate the simulated powder pattern. A direct overlay of the experimental PXRD pattern with the simulated pattern confirms absolute bulk phase purity.
References
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Chemical Substance Information: Allyldiphenylphosphine sulfide. NextSDS Substance Database. Available at:[Link]
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Crystal structures of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) and its complex with PtII dichloride. IUCrData (2023). Available at:[Link]
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Synthesis, Structure, and Solution Studies of Lithiated Allylic Phosphines and Phosphine Oxides. Organometallics, ACS Publications (2020). Available at:[Link]
